molecular formula C10H19N3O3 B1353981 (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 881310-04-9

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No. B1353981
M. Wt: 229.28 g/mol
InChI Key: CEWGMUMFSVOZRT-ZETCQYMHSA-N
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Description

“(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19N3O3 . It has a molecular weight of 229.28 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code of the compound is 1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) . The InChI key is CEWGMUMFSVOZRT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Synthesis of Imidazo[1,2-a]pyridines

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
    • Methods of Application : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
    • Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .
  • Synthesis of (S)-4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate

    • Scientific Field : Organic Chemistry
    • Application Summary : 1-Pyrrolidinecarbonyl chloride, which is structurally similar to “(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate”, was used in the synthesis of (S)-4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .
    • Methods of Application : The hydroxy group of 2 was mesylated with methanesulfonyl chloride to give compound .
    • Results or Outcomes : The details of the results or outcomes are not provided in the source .
  • Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks

    • Scientific Field : Inorganic Chemistry
    • Application Summary : Proline, a natural amino acid similar to the compound , has been used in the synthesis of chiral pyrrolidine functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) . These materials have potential applications in magnetism, adsorption, luminescence, and electrochemical applications .
    • Methods of Application : The synthetic strategies involve the encapsulation of organocatalysts, such as proline and related derivatives, into a porous material . This not only constructs a novel heterogeneous catalyst but also provides a platform to mimic and explore the catalytic processes in a biological system .
    • Results or Outcomes : The open Zn (ii) site is an efficient catalyst for CO2 cyclic addition, the in situ formed epoxy compounds can be converted into high-value chiral cyclic carbonates with as high as 99% yield and 96% ee in the presence of CO2, ZnW-PYI and a cocatalyst .
  • Synthesis of Pyrrolidines

    • Scientific Field : Organic Chemistry
    • Application Summary : Pyrrolidines, which are structurally similar to “(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate”, can be synthesized from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .
    • Methods of Application : The methodology involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
    • Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .
  • Synthesis of N-Heterocycles

    • Scientific Field : Organic Chemistry
    • Application Summary : A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .
    • Methods of Application : The methodology involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
    • Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .
  • Synthesis of Chiral N-Heterocycles

    • Scientific Field : Organic Chemistry
    • Application Summary : A chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . This catalytic method enabled a rapid access to a wide range of diversely substituted enantioenriched pyrrolidines including key precursors to valuable drugs .
    • Methods of Application : The methodology involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
    • Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWGMUMFSVOZRT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434192
Record name tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

CAS RN

881310-04-9
Record name tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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